molecular formula C7H5ClF3N3O B2750471 3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 303997-55-9

3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

Cat. No.: B2750471
CAS No.: 303997-55-9
M. Wt: 239.58
InChI Key: VSKGVOPVZKZMBT-UHFFFAOYSA-N
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Description

3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide is a chemical compound with the molecular formula C7H4ClF3N2O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 3-chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboxamide

Uniqueness

3-chloro-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,15H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKGVOPVZKZMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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